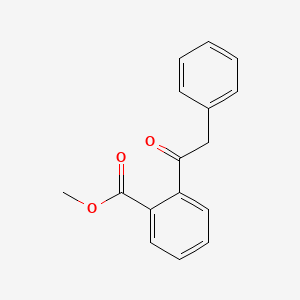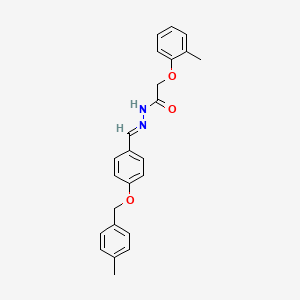
1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a diphenylpropanol moiety. It is often used in the synthesis of various pharmaceuticals and as a research tool in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride typically involves the reaction of diphenylpropanol with piperidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,1-diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This compound can inhibit the replication of viruses by blocking key enzymes involved in viral replication. Additionally, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Biperiden hydrochloride: A cholinolytic used to treat Parkinson’s disease.
Triperiden hydrochloride: A structural isomer of biperiden with similar pharmacological properties.
Uniqueness
1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride is unique due to its specific structural features and versatile applications. Unlike biperiden and triperiden, which are primarily used for their cholinolytic properties, this compound has broader applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
6159-39-3 |
|---|---|
Fórmula molecular |
C20H26ClNO |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
1,1-diphenyl-2-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-17(21-15-9-4-10-16-21)20(22,18-11-5-2-6-12-18)19-13-7-3-8-14-19;/h2-3,5-8,11-14,17,22H,4,9-10,15-16H2,1H3;1H |
Clave InChI |
MKAXSYNOZMOVDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)

![4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)
![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)





